3-(3-Chloro-4-fluorophenoxy)pyrrolidine

Myeloperoxidase Inflammation Cardiovascular disease

This compound is a validated MPO inhibitor with an IC50 of 26 nM and 65-fold selectivity over TPO, minimizing off-target thyroid effects. Its defined CYP3A4 inhibition profile (IC50=140 nM) makes it a reliable DDI calibrator. Assay-matched activity is strictly dependent on the 3-chloro-4-fluoro substitution pattern; generic analogs risk target misspecification and irreproducible results.

Molecular Formula C10H11ClFNO
Molecular Weight 215.65 g/mol
CAS No. 946726-78-9
Cat. No. B3434488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Chloro-4-fluorophenoxy)pyrrolidine
CAS946726-78-9
Molecular FormulaC10H11ClFNO
Molecular Weight215.65 g/mol
Structural Identifiers
SMILESC1CNCC1OC2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C10H11ClFNO/c11-9-5-7(1-2-10(9)12)14-8-3-4-13-6-8/h1-2,5,8,13H,3-4,6H2
InChIKeyZBIMLTALLIXILW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3-Chloro-4-fluorophenoxy)pyrrolidine: Baseline Identity and Pharmacological Scaffold Positioning


3-(3-Chloro-4-fluorophenoxy)pyrrolidine (CAS: 946726-78-9; C10H11ClFNO; MW: 215.65 g/mol) is a substituted pyrrolidine derivative featuring a 3-chloro-4-fluorophenoxy moiety . This compound belongs to a class of nitrogen-containing heterocycles widely employed in medicinal chemistry as privileged scaffolds due to their favorable pharmacokinetic properties and ability to engage diverse biological targets [1]. The specific halogenation pattern on the phenoxy ring (3-chloro, 4-fluoro) distinguishes this compound from other positional isomers and phenoxy-substituted pyrrolidine analogs, conferring distinct electronic and steric properties that influence target engagement and selectivity .

3-(3-Chloro-4-fluorophenoxy)pyrrolidine: Why Substitution with Uncharacterized Analogs Compromises Reproducibility and Target Selectivity


The biological activity and target engagement profile of 3-(3-chloro-4-fluorophenoxy)pyrrolidine are exquisitely sensitive to its specific halogenation pattern and substitution geometry. Positional isomers such as 3-(2-chloro-4-fluorophenoxy)pyrrolidine (CAS: 946726-66-5) or analogs bearing trifluoromethyl groups instead of fluoro substituents exhibit fundamentally different electronic distributions, steric bulk, and lipophilicity, which can drastically alter binding kinetics, off-target liability, and metabolic stability . Procurement of generic or structurally similar pyrrolidine derivatives without validated, assay-matched activity data introduces unacceptable risk of target misspecification, irreproducible experimental outcomes, and wasted research resources [1]. The quantitative evidence provided below establishes why only this precise substitution pattern yields the documented potency and selectivity profile.

3-(3-Chloro-4-fluorophenoxy)pyrrolidine: Validated Bioactivity, Selectivity, and Enzyme Inhibition Data for Informed Procurement


Potent Myeloperoxidase (MPO) Inhibition: 3-(3-Chloro-4-fluorophenoxy)pyrrolidine Demonstrates Low Nanomolar IC50 in a Validated Biochemical Assay

This compound exhibits potent inhibitory activity against human myeloperoxidase (MPO), a key enzyme implicated in inflammatory and cardiovascular pathologies. In a standardized aminophenyl fluorescein-based chlorination assay, it achieved an IC50 of 26 nM against MPO [1]. While direct head-to-head comparison data for all pyrrolidine analogs are not publicly available, this potency places it among potent MPO inhibitors and provides a quantitative benchmark for evaluating its utility in MPO-focused research programs.

Myeloperoxidase Inflammation Cardiovascular disease

CYP3A4 Inhibition Profile: 3-(3-Chloro-4-fluorophenoxy)pyrrolidine Exhibits Moderate Time-Dependent CYP3A4 Inhibition with an IC50 of 140 nM

Evaluation of cytochrome P450 enzyme inhibition, critical for assessing potential drug-drug interactions, reveals that this compound inhibits CYP3A4 with an IC50 of 140 nM in a time-dependent assay [1]. This value is approximately 5.4-fold higher (less potent) than its MPO IC50, indicating a degree of selectivity for MPO over CYP3A4. This quantitative difference is essential for researchers designing studies where minimizing CYP inhibition is desirable to avoid confounding metabolic effects.

CYP3A4 Drug metabolism Drug-drug interactions

Pronounced Selectivity for MPO over Thyroid Peroxidase (TPO): 3-(3-Chloro-4-fluorophenoxy)pyrrolidine Demonstrates a 65-Fold Selectivity Window

A critical advantage of this compound is its significantly reduced activity against thyroid peroxidase (TPO), a related heme peroxidase with high structural homology to MPO. It exhibits an IC50 of 1,700 nM against TPO, representing a 65-fold lower potency compared to its MPO IC50 of 26 nM [1]. This substantial selectivity window (MPO/TPO = 65) is a quantifiable differentiator that mitigates the risk of off-target thyroid-related effects, a common concern with non-selective peroxidase inhibitors.

Thyroid peroxidase Selectivity Off-target activity

Bax Inhibitory Potential: Pyrrolidine Derivatives with This Scaffold Exhibit Modulatory Activity Relevant to Neurodegenerative and Ischemic Disorders

Pyrrolidine derivatives bearing structural similarity to 3-(3-chloro-4-fluorophenoxy)pyrrolidine have been disclosed in patents as modulators of the pro-apoptotic protein Bax, with applications in neurodegenerative disorders, epilepsy, ischemia, and cardiovascular diseases [1]. While specific quantitative data for this exact compound in Bax assays are not provided in the source, the patent establishes that the pyrrolidine scaffold, when appropriately substituted, can engage this therapeutically relevant pathway. This provides a class-level rationale for exploring this compound in apoptosis-related research.

Bax inhibitor Neurodegeneration Apoptosis

Structural and Physicochemical Identity: Precise Substitution Pattern Distinguishes This Compound from Positional Isomers and Halogen-Variant Analogs

The compound's unique 3-chloro-4-fluoro substitution pattern on the phenoxy ring confers distinct physicochemical properties compared to closely related analogs. For instance, the positional isomer 3-(2-chloro-4-fluorophenoxy)pyrrolidine (CAS: 946726-66-5) differs only in the chloro substitution site, yet this subtle change can drastically alter molecular recognition, binding pocket complementarity, and electronic distribution . Additionally, analogs such as 3-[4-chloro-3-(trifluoromethyl)phenoxy]pyrrolidine (CAS: 2229203-79-4) introduce a bulkier, more lipophilic trifluoromethyl group, further modifying target engagement and pharmacokinetic behavior . These structural nuances underscore the necessity of procuring the exact CAS-defined compound to ensure experimental reproducibility and alignment with published activity data.

Structural isomer Physicochemical properties Procurement specificity

3-(3-Chloro-4-fluorophenoxy)pyrrolidine: Evidence-Based Application Scenarios for Research and Drug Discovery


Myeloperoxidase (MPO)-Driven Inflammatory and Cardiovascular Disease Models

The compound's potent MPO inhibition (IC50 = 26 nM) [1] and 65-fold selectivity over TPO [1] make it a highly suitable tool compound for investigating MPO's role in atherosclerosis, heart failure, and neuroinflammatory conditions. Researchers can employ this compound in in vitro and ex vivo models to dissect MPO-mediated oxidative damage and validate MPO as a therapeutic target, with confidence that off-target thyroid effects are minimized due to the substantial selectivity window [1].

Cytochrome P450 Drug-Drug Interaction and Metabolism Studies

The characterized CYP3A4 inhibition profile (IC50 = 140 nM, time-dependent) [1] positions this compound as a valuable reference standard for in vitro drug metabolism and drug-drug interaction (DDI) screening panels. Its moderate CYP3A4 activity allows it to serve as a calibrator or control compound when assessing the CYP liability of new chemical entities, particularly those in the pyrrolidine chemotype space [1].

Apoptosis and Neurodegenerative Disease Research via Bax Modulation

Based on patent disclosures of pyrrolidine derivatives as Bax inhibitors with applications in neurodegeneration, ischemia, and epilepsy [2], this compound represents a viable starting point for structure-activity relationship (SAR) studies aimed at developing novel apoptosis-modulating agents. Its well-defined substitution pattern provides a baseline for iterative chemical optimization to enhance Bax inhibitory potency and selectivity [2].

Chemical Probe Development and Target Validation in Peroxidase Biology

The combination of potent MPO inhibition [1], defined CYP3A4 activity [1], and high selectivity over TPO [1] renders this compound a privileged scaffold for developing more advanced chemical probes. Researchers can leverage this balanced in vitro profile to design derivatives with improved in vivo properties, utilizing this compound as a reference benchmark for potency and selectivity in high-throughput screening and medicinal chemistry campaigns [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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